molecular formula C11H16ClNO2 B13452514 5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride

5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride

Cat. No.: B13452514
M. Wt: 229.70 g/mol
InChI Key: DWZCXEJVUMRQMD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-methoxyphenyl group. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then cyclized to form the pyrrolidine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

5-(2-Methoxyphenyl)pyrrolidin-3-OL hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

5-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11-5-3-2-4-9(11)10-6-8(13)7-12-10;/h2-5,8,10,12-13H,6-7H2,1H3;1H

InChI Key

DWZCXEJVUMRQMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(CN2)O.Cl

Origin of Product

United States

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